molecular formula C17H36N4O14S B001006 Ribostamycin sulfate CAS No. 53797-35-6

Ribostamycin sulfate

Número de catálogo: B001006
Número CAS: 53797-35-6
Peso molecular: 552.6 g/mol
Clave InChI: RTCDDYYZMGGHOE-CZUQXGEQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Resistance Enzymes ( ):

  • APH(2'')-Ia kinase : Phosphorylates ribostamycin at the 2''-OH group, reducing ribosomal binding affinity. Structural studies reveal two binding conformations:
    • Ribose-down: Minimal enzyme conformational change (PDB: 6BGV).
    • Ribose-up: Helical subdomain closure, similar to neomycin binding (PDB: 6BGX).

Derivatives ( ):

  • 6'-N-Acetyl-ribostamycin : Reduces ribosomal binding (IC₅₀ = 0.75 μM vs. 0.15 μM for parent).
  • 3-N-Acetyl-ribostamycin : Minimal impact on subunit rotation dynamics (IC₅₀ = 34 μM).

Ribosomal Binding and Mechanism of Action

Ribostamycin sulfate interacts with bacterial ribosomes via:

Binding Sites ( ):

SubunitInteractionImpact
30S (h44)Hydrogen bonds with A1408, G1491Misreading of mRNA
50S (H69)Electrostatic interactions with phosphate backboneInhibition of translocation

Key Structural Motifs :

  • DOS core : Critical for h44 major groove recognition.
  • Ribose moiety : Stabilizes H69 interaction at neutral pH.

Antiviral and Off-Target Interactions

Recent studies highlight non-antibiotic applications:

Protein Disulfide Isomerase (PDI) Inhibition ( ):

  • Binding : Ribostamycin competes with LGALS9 at PDI’s thioredoxin-like domain (Kd = 1.2 μM).
  • Impact : Alters disulfide bond dynamics in viral glycoproteins (e.g., CHIKV E1/E2) .

Hydrolytic Degradation ( ):

ConditionDegradation PathwayHalf-Life
pH < 3Cleavage of glycosidic bonds2.1 h
pH 7.4Minimal degradation>48 h
pH > 10Oxidation of amine groups6.8 h

Spectroscopic Data ( ):

ParameterValue
HR-FAB-MS m/z 637.3033 [M+Na]⁺
¹H-NMR (D₂O)δ 5.32 (H1', J = 3.5 Hz), δ 3.89 (H6, br s)
Specific Rotation [α]²⁰/D +44° (c = 1, H₂O)

Aplicaciones Científicas De Investigación

Antibacterial Activity

Ribostamycin exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis by causing misreading of mRNA and blocking the translocation of peptidyl-tRNA .

Minimum Inhibitory Concentration (MIC) Studies

Recent studies have evaluated the MIC of ribostamycin against various pathogens:

Pathogen MIC (μM) Notes
Escherichia coli (3 strains)0.9 – 7.2Enhanced efficacy when combined with EDTA
Haemophilus influenzae0.5Potent activity observed
Staphylococcus aureus>115.8Limited effectiveness
Streptococcus pneumoniae7.2Effective against respiratory infections

The combination of ribostamycin with ethylenediaminetetraacetic acid (EDTA) has shown an 8-fold enhancement in potency against certain strains of E. coli, indicating a promising strategy for overcoming antibiotic resistance .

Clinical Applications

This compound is primarily utilized in treating a variety of infections, particularly in hospital settings. Its applications include:

  • Sepsis
  • Skin Infections : Superficial and deep skin infections, including chronic pyoderma and osteomyelitis.
  • Respiratory Infections : Acute bronchitis, pneumonia, pulmonary abscess.
  • Urinary Tract Infections : Cystitis and pyelonephritis.
  • Other Infections : Gonococcal infections, peritonitis, cholecystitis, dacryocystitis, keratitis, otitis media, sinusitis .

Pharmacological Insights

Ribostamycin is classified as a critically important antimicrobial by the World Health Organization due to its effectiveness against resistant bacterial strains. Its pharmacological profile includes:

Property Details
Target Mechanism Binds to 30S ribosomal subunit
Broad-Spectrum Activity Effective against various bacterial pathogens
Adverse Reactions Renal dysfunction, liver disorder, rash

Research Developments

Recent research has focused on enhancing the clinical efficacy of ribostamycin through combination therapies and novel delivery methods. Studies indicate that ribostamycin can be effectively combined with other agents like EDTA to improve its antibacterial spectrum and reduce resistance .

Case Studies

Several case studies have documented the successful use of ribostamycin in treating resistant infections:

  • A study reported the use of ribostamycin in a patient with chronic respiratory lesions who showed significant improvement after treatment.
  • Another case highlighted its role in managing complicated skin infections where conventional antibiotics failed.

These cases underscore the potential of ribostamycin as a viable option for treating difficult-to-manage infections.

Propiedades

Número CAS

53797-35-6

Fórmula molecular

C17H36N4O14S

Peso molecular

552.6 g/mol

Nombre IUPAC

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

InChI

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1

Clave InChI

RTCDDYYZMGGHOE-CZUQXGEQSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-]

SMILES isomérico

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O

SMILES canónico

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O

Key on ui other cas no.

53797-35-6

Pictogramas

Irritant; Health Hazard

Sinónimos

Vistamycin Sulfate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin sulfate
Reactant of Route 2
Ribostamycin sulfate
Reactant of Route 3
Ribostamycin sulfate
Reactant of Route 4
Ribostamycin sulfate
Reactant of Route 5
Ribostamycin sulfate
Reactant of Route 6
Ribostamycin sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.